molecular formula C22H22ClN3O3S B2632463 2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide CAS No. 1260984-45-9

2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

货号: B2632463
CAS 编号: 1260984-45-9
分子量: 443.95
InChI 键: SNTWVTBVUAGGQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This product, 2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide, is a specialty heterocyclic compound provided for research and development purposes. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. The molecular structure integrates a thieno[3,2-d]pyrimidinedione core, a privileged scaffold in drug discovery known for its ability to mimic purine bases and interact with a wide range of biological targets. The core is functionalized at the 3-position with a 4-chlorophenyl group, a common pharmacophore that often enhances binding affinity and metabolic stability in bioactive molecules. The N-1 position is extended with an acetamide linker bearing a N-[2-(cyclohex-1-en-1-yl)ethyl] chain, a structural feature designed to confer specific physicochemical properties and probe interactions with hydrophobic protein domains. The primary research value of this compound lies in its potential as a key intermediate in medicinal chemistry and as a candidate for screening against various enzyme systems. Based on its structural analogs, it is anticipated to be of significant interest in the investigation of kinase inhibition, protease modulation, and other signal transduction pathways relevant to oncology, immunology, and inflammatory diseases. Its presumed mechanism of action involves binding to the catalytic site of target enzymes, potentially acting as an ATP-competitive inhibitor for kinases, thereby disrupting phosphorylation events and downstream cellular processes. The strategic incorporation of the chloro substituent and the lipophilic cyclohexenylethyl side chain is hypothesized to optimize properties such as cellular permeability and logP, making it a valuable tool for probing structure-activity relationships (SAR) and hit-to-lead optimization campaigns. Researchers are entrusted with the responsibility of confirming the compound's identity, purity, and biological activity within their specific experimental systems, as this product is sold on an "as-is" basis.

属性

IUPAC Name

2-[3-(4-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-30-20)25(22(26)29)14-19(27)24-12-10-15-4-2-1-3-5-15/h4,6-9,11,13,18,20H,1-3,5,10,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUVUSSLUQMIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a thienopyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C23H21Cl2N3O3SC_{23}H_{21}Cl_{2}N_{3}O_{3}S with a molecular weight of 490.4 g/mol . The structure includes a thieno[3,2-d]pyrimidine core and various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC23H21Cl2N3O3SC_{23}H_{21}Cl_{2}N_{3}O_{3}S
Molecular Weight490.4 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating various thienopyrimidine compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria, it was found that certain derivatives showed potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range. For example:

  • Compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibiotics based on this scaffold .

The mechanism of action for thienopyrimidine derivatives typically involves interaction with specific biological targets such as enzymes or receptors. The compound may inhibit key enzymes involved in bacterial cell wall synthesis or other vital metabolic pathways. For instance:

  • Enzyme Inhibition : Some studies have shown that thienopyrimidines can inhibit enzymes like urease and acetylcholinesterase (AChE), which are crucial for microbial survival and pathogenesis .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. The presence of specific functional groups has been correlated with enhanced antimicrobial activity:

  • Chlorophenyl Substituents : The introduction of chlorophenyl groups has been linked to increased potency against bacterial strains.
  • Amido Side Chains : Compounds featuring amido or imino side chains at position 3 have shown improved antimicrobial efficacy .

Case Studies

Several case studies highlight the effectiveness of thienopyrimidine derivatives:

  • Antimicrobial Efficacy : A series of synthesized thienopyrimidines were tested against multiple bacterial strains. The most potent compounds exhibited MIC values significantly lower than standard antibiotics .
  • Toxicity Assessments : In toxicity studies, many derivatives were found to be non-toxic up to certain concentrations (200 µmol/L), indicating a favorable safety profile for further development .

科学研究应用

Antitumor Activity

Research has demonstrated that compounds similar to this one exhibit significant antitumor activity. For instance:

  • Dihydrofolate Reductase Inhibition : Compounds in the thieno[3,2-d]pyrimidine class have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of tumor cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial effects against various pathogens:

  • Studies indicate that related pyrimidine derivatives possess broad-spectrum activity against bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways crucial for microbial survival .

Case Studies and Research Findings

Several research studies have documented the biological effects of this compound:

  • Case Study 1 : A study published in 2019 identified a novel anticancer compound through screening drug libraries on multicellular spheroids. Results indicated that certain thieno[3,2-d]pyrimidine derivatives could significantly reduce tumor size in vitro and in vivo models .
  • Case Study 2 : Another investigation focused on the synthesis of new pyrimidine analogs and their biological evaluation revealed that modifications to the phenyl rings significantly enhanced cytotoxicity against breast cancer cell lines .

相似化合物的比较

Structural and Functional Comparison with Analogs

Core Scaffold Variations

The thieno[3,2-d]pyrimidine core is shared with analogs like 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide ().

Substituent-Driven Bioactivity Differences

Compound Name Key Substituents Molecular Weight (g/mol) Notable Bioactivity/Properties Source
Target Compound Cyclohexenyl ethyl, 4-chlorophenyl, dioxo core ~445.9* Hypothesized cytotoxicity (unreported) -
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole, 4-chlorophenyl, chloroacetamide 297.1 Crystal structure with strong H-bonds
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide Methylpyrimidinone, thioether linkage 323.8 Antiproliferative activity (IC₅₀: 5.4 µM)
2-{[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Sulfanyl bridge, methylphenyl 455.9 Enhanced solubility vs. aliphatic analogs

Notes:

  • The cyclohexenyl ethyl group in the target compound distinguishes it from phenyl- or heteroaryl-substituted analogs, likely increasing lipophilicity (cLogP ~3.5* vs. ~2.8 for phenyl analogs) .
  • Dioxo modification: May enhance binding to kinases or proteases via additional H-bond donor/acceptor sites, as seen in similar dioxo-pyrimidines .

Pharmacological Implications

  • Cytotoxicity : Analogs like 2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide exhibit IC₅₀ values of 5.4 µM against cancer cells, suggesting the target compound’s dioxo core could improve potency .
  • Metabolic Stability : The cyclohexenyl group may reduce oxidative metabolism compared to benzyl or phenyl substituents, as observed in cyclohexenyl-containing drugs .
  • QSAR Insights: Substituent polarity (e.g., sulfanyl vs. oxadiazole in ) correlates with bioactivity in thieno-pyrimidines. The target compound’s acetamide linkage aligns with high-activity derivatives .

常见问题

Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:
  • Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization of substituted thioureas or aminothiophenes under acidic conditions .
  • Step 2 : Introduction of the 4-chlorophenyl group at the 3-position using Ullmann coupling or nucleophilic aromatic substitution .
  • Step 3 : Acetamide side-chain coupling via a Michael addition or carbodiimide-mediated amidation, with careful control of stoichiometry to avoid over-alkylation .
    Key intermediates include the purified thienopyrimidinone precursor and the cyclohexenylethylamine derivative. Use HPLC or LC-MS to monitor reaction progress .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Employ a combination of:
  • X-ray crystallography to resolve the 3D structure, particularly for confirming the regiochemistry of the thienopyrimidine ring and acetamide linkage .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (±5 ppm tolerance) .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to assess purity (>95%) and detect residual solvents (e.g., DMF, THF) .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers. Use:
  • DMSO for stock solutions (10–20 mM), with sonication to ensure homogeneity.
  • Co-solvents like PEG-400 or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility in biological media .
    Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can researchers address low yields in the final amidation step?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigate by:
  • Using HATU or PyBOP as coupling reagents instead of EDC/HOBt to improve efficiency .
  • Performing the reaction under inert atmosphere (N₂/Ar) to prevent oxidation of the cyclohexenyl group .
  • Employing Design of Experiments (DoE) to optimize temperature, solvent (e.g., DCM vs. THF), and catalyst loading .

Q. What analytical strategies resolve contradictions in crystallographic vs. computational structural data?

  • Methodological Answer : Discrepancies may arise from dynamic disorder or solvent inclusion in crystals.
  • Compare experimental (X-ray) and computational (DFT-optimized) bond lengths/angles, focusing on the thienopyrimidine core and acetamide torsion angles .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-stacking) that influence packing .
  • Validate with solid-state NMR to detect conformational flexibility .

Q. How to evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) or ITC for binding affinity (KD) measurements.
  • Molecular docking (AutoDock Vina, Glide) to predict binding modes, prioritizing the chlorophenyl and dioxo groups as pharmacophores .
  • SAR studies : Synthesize analogs with modified cyclohexenyl or acetamide groups to assess target selectivity .

Q. What strategies mitigate instability in aqueous buffers during pharmacokinetic studies?

  • Methodological Answer : Hydrolysis of the dioxo-thienopyrimidine core is a common degradation pathway.
  • Stabilize by adjusting pH (6.5–7.4) and adding antioxidants (e.g., ascorbic acid) .
  • Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., ring-opened metabolites) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。